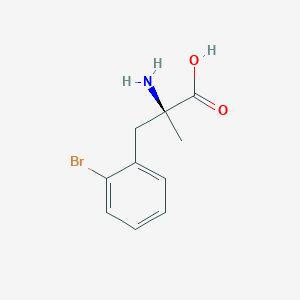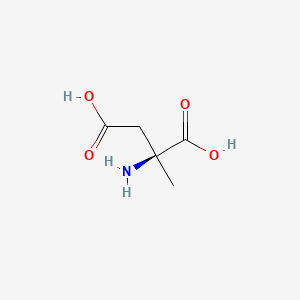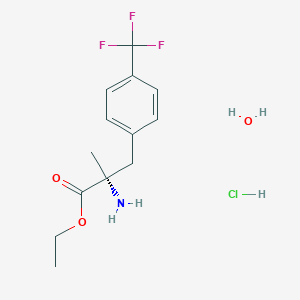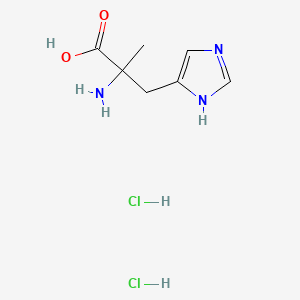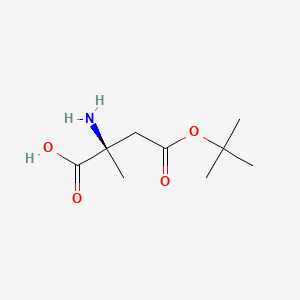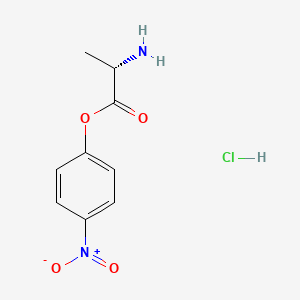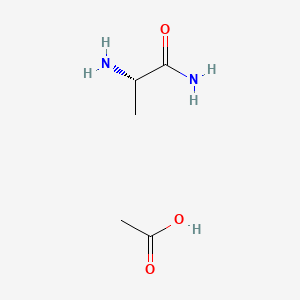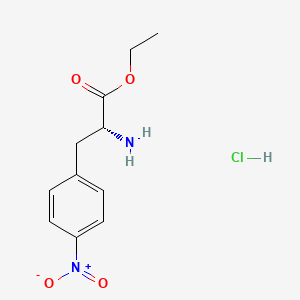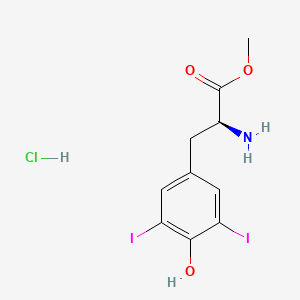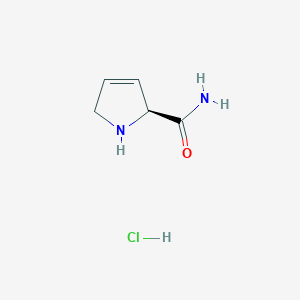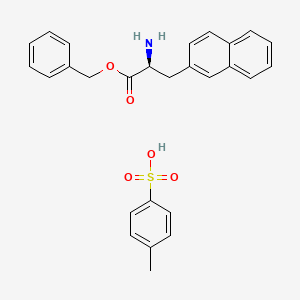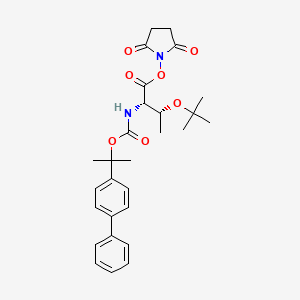
Bpoc-thr(tbu)-osu
Descripción general
Descripción
“Bpoc-thr(tbu)-osu” is a derivative of the amino acid threonine1. It is also known as Boc-Thr(tBu)-OH1. The Boc (tert-butoxycarbonyl) group is a protective group used in peptide synthesis1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-Thr(tBu)-OH include a melting point of 95 - 98 °C1, and it appears as a white to slight yellow to beige powder14. It is soluble in 1 mmole in 2 ml DMF4. The storage temperature is below +30°C1.
Aplicaciones Científicas De Investigación
Bis(pyridylimino)isoindolato Osmium Complexes : A study by Müller, Wadepohl, and Gade (2015) explored osmium complexes with 1,3-bis(2-pyridylimino)isoindolates (BPI) ligands, focusing on their structural chemistry and reactivity. This research is related to the broader field of organometallic chemistry, which may involve similar ligand frameworks to those found in Bpoc-thr(tbu)-osu (Müller, Wadepohl, & Gade, 2015).
Novel Silicon-Based Protective Groups for Tyrosine : Fotouhi and Kemp (1993) developed a novel class of silyl-based protective groups for the side chain of tyrosine, compatible with the Bpoc/t-Bu strategy. This study is significant for peptide synthesis and may offer insights into the functionalities of components similar to Bpoc-thr(tbu)-osu (Fotouhi & Kemp, 1993).
Practical Preparation and Deblocking Conditions for N-α-Bpoc-Xxx-OH Derivatives : Kemp et al. (2009) provided detailed methodologies for preparing salts of various L-amino acid derivatives, including those protected by the Bpoc group. This research is directly relevant to peptide synthesis, where Bpoc-thr(tbu)-osu might be used (Kemp et al., 2009).
Synthesis of Phosphopeptides via the Bpoc-Based Approach : Attard, Reynolds, and Perich (2007) explored the use of the Bpoc group in the synthesis of phosphopeptides, highlighting its compatibility with acid-labile side chain protecting groups. This study might be relevant to understanding the applications of Bpoc-thr(tbu)-osu in peptide synthesis (Attard, Reynolds, & Perich, 2007).
Safety And Hazards
Direcciones Futuras
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETYDOAFGWCOY-KOSHJBKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bpoc-thr(tbu)-osu | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
